molecular formula C16H20F4O B12521605 4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene CAS No. 701909-10-6

4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene

Cat. No.: B12521605
CAS No.: 701909-10-6
M. Wt: 304.32 g/mol
InChI Key: ZLWOVIOBONYONC-UHFFFAOYSA-N
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Description

4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene is a fluorinated organic compound with the molecular formula C17H24F2O2 It is known for its unique structural properties, which include a difluorobenzene ring and a propylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene involves its interaction with specific molecular targets. The difluorobenzene ring can participate in π-π interactions with aromatic residues in proteins, while the propylcyclohexyl group can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoro-1-methoxy-4-(trans-4-propylcyclohexyl)benzene: Similar structure but lacks the additional difluoro group.

    3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Contains a biphenyl core instead of a single benzene ring.

    4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl): Features an ethoxy group and a biphenyl structure .

Uniqueness

4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene is unique due to its combination of a difluorobenzene ring and a propylcyclohexyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals .

Properties

CAS No.

701909-10-6

Molecular Formula

C16H20F4O

Molecular Weight

304.32 g/mol

IUPAC Name

4-[difluoro-(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene

InChI

InChI=1S/C16H20F4O/c1-2-3-11-4-6-12(7-5-11)16(19,20)21-13-8-9-14(17)15(18)10-13/h8-12H,2-7H2,1H3

InChI Key

ZLWOVIOBONYONC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C(OC2=CC(=C(C=C2)F)F)(F)F

Origin of Product

United States

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